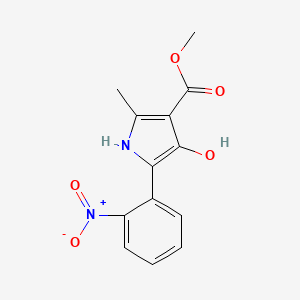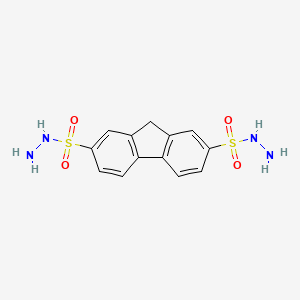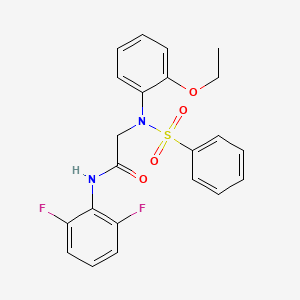![molecular formula C24H31N3O3 B4535041 ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4535041.png)
ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate, also known as CPP-109, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound in the brain called gamma-aminobutyric acid (GABA) and has been shown to have a positive effect on the treatment of addiction and other neurological disorders.
Mecanismo De Acción
Ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate acts by inhibiting the activity of an enzyme called GABA transaminase, which is involved in the breakdown of GABA in the brain. This results in an increase in the levels of GABA, which is a neurotransmitter that has a calming effect on the brain. The increased levels of GABA help to reduce the cravings associated with addiction and also have a positive effect on anxiety and other neurological disorders.
Biochemical and Physiological Effects:
ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate has been shown to have a positive effect on the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It also has a positive effect on the levels of several hormones, including cortisol and testosterone. These effects help to reduce the symptoms associated with addiction and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate is that it has a high degree of selectivity for GABA transaminase, which means that it has fewer side effects than other drugs used to treat addiction and other neurological disorders. However, one of the limitations of ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate is that it has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the body.
Direcciones Futuras
There are several future directions for research on ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate. One area of research is the development of new derivatives of ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate that have a longer half-life and are more effective in the treatment of addiction and other neurological disorders. Another area of research is the investigation of the effects of ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate on other neurotransmitters and hormones in the brain. Finally, research is needed to determine the long-term effects of ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate on the brain and body.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate can be used to treat addiction to drugs such as cocaine, heroin, and alcohol. It has also been found to be effective in the treatment of other neurological disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-(3-pyrazin-2-ylpropanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-2-30-23(29)24(12-6-9-20-7-4-3-5-8-20)13-17-27(18-14-24)22(28)11-10-21-19-25-15-16-26-21/h3-5,7-8,15-16,19H,2,6,9-14,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCCEGNKLBTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCC2=NC=CN=C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[benzyl(methyl)amino]methyl}-N-(1H-imidazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4534963.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide](/img/structure/B4534965.png)
![N-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4534974.png)
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4534977.png)


![3,3-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}butanamide](/img/structure/B4534992.png)
![2-({[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]amino}methyl)-6-methoxyphenol](/img/structure/B4535002.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4535019.png)

![N-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4535038.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4535048.png)
